molecular formula C17H16N4O6S B11486247 N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11486247
M. Wt: 404.4 g/mol
InChI Key: QXKUDCQHTJAVNN-UHFFFAOYSA-N
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Description

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Furan Ring: The final step involves the coupling of the sulfonylated oxadiazole with a furan-2-carboxamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds with similar sulfonyl groups that exhibit antimicrobial and anticancer activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.

    Furan Derivatives: Compounds with furan rings, used in various medicinal and industrial applications.

Uniqueness

N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, an oxadiazole ring, and a furan ring, which confer distinct chemical and biological properties. This combination allows it to interact with multiple targets and pathways, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O6S/c22-15(13-7-4-10-26-13)18-8-9-19-16(23)17-20-14(21-27-17)11-28(24,25)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,22)(H,19,23)

InChI Key

QXKUDCQHTJAVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3

Origin of Product

United States

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